molecular formula C11H13F3N2O6 B15140132 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

Cat. No.: B15140132
M. Wt: 326.23 g/mol
InChI Key: DOAUZOKYYTTZMR-LIAMNEFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring, and a sugar moiety with multiple hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione typically involves multiple steps, including the formation of the pyrimidine ring and the attachment of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones .

Scientific Research Applications

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13F3N2O6

Molecular Weight

326.23 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H13F3N2O6/c1-10(21)6(18)5(3-17)22-8(10)16-2-4(11(12,13)14)7(19)15-9(16)20/h2,5-6,8,17-18,21H,3H2,1H3,(H,15,19,20)/t5-,6?,8-,10+/m1/s1

InChI Key

DOAUZOKYYTTZMR-LIAMNEFRSA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=C(C(=O)NC2=O)C(F)(F)F)O

Canonical SMILES

CC1(C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.